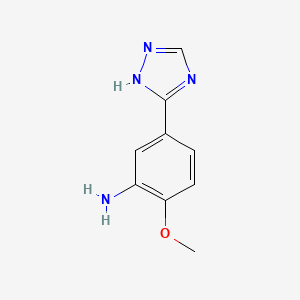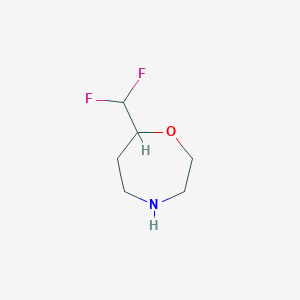
7-(Difluoromethyl)-1,4-oxazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Difluoromethyl)-1,4-oxazepane is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms, with a difluoromethyl group attached to the ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pre-formed oxazepane rings using difluoromethylating agents such as chlorodifluoromethane (CHF2Cl) in the presence of strong bases . Another approach involves the cyclization of difluoromethyl-substituted precursors under acidic or basic conditions to form the oxazepane ring .
Industrial Production Methods
Industrial production of 7-(Difluoromethyl)-1,4-oxazepane may utilize continuous flow processes to enhance efficiency and scalability. For example, the use of fluoroform (CHF3) in continuous flow difluoromethylation reactions has been reported to provide high yields and atom economy . This method is particularly advantageous for large-scale production due to its cost-effectiveness and environmental benefits.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Difluoromethyl)-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazepane derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazepane ring into more saturated derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxazepane derivatives with modified functional groups, which can be further utilized in the synthesis of complex molecules for pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
7-(Difluoromethyl)-1,4-oxazepane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-(Difluoromethyl)-1,4-oxazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to inhibition or modulation of their activity . This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Difluoromethyl-1,4-oxazepane: Similar in structure but with the difluoromethyl group at a different position, affecting its reactivity and biological activity.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Another difluoromethylated heterocycle with distinct pharmacological properties.
Uniqueness
7-(Difluoromethyl)-1,4-oxazepane is unique due to its specific ring structure and the position of the difluoromethyl group, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C6H11F2NO |
|---|---|
Molekulargewicht |
151.15 g/mol |
IUPAC-Name |
7-(difluoromethyl)-1,4-oxazepane |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)5-1-2-9-3-4-10-5/h5-6,9H,1-4H2 |
InChI-Schlüssel |
BPFDCJUMTPFAQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCOC1C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


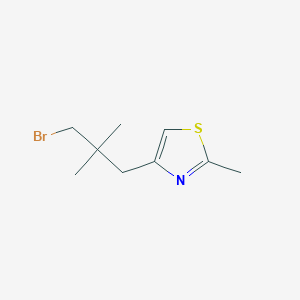
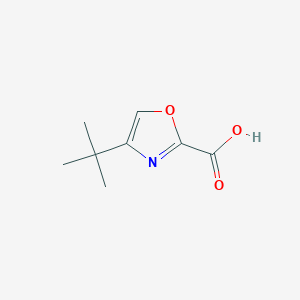
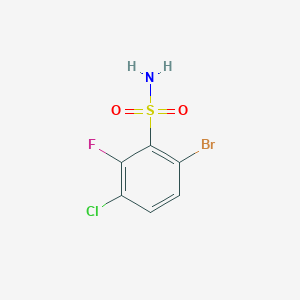

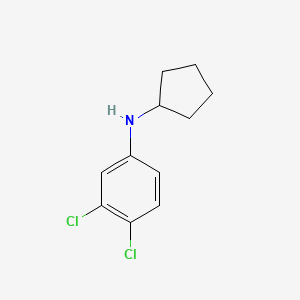
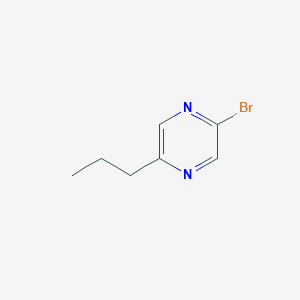

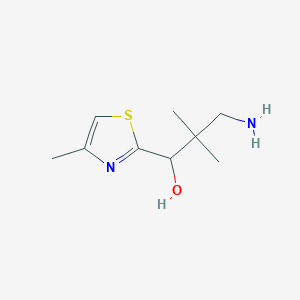
![3-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13181107.png)

![Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13181136.png)
![[3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol](/img/structure/B13181158.png)
![(2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13181164.png)
